
3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolin-4(3H)-ones are a class of organic compounds that have been the subject of much research due to their wide range of biological activities .
Synthesis Analysis
An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-ones typically includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered aromatic rings .Chemical Reactions Analysis
In the synthesis of quinazolin-4(3H)-ones, a variety of 2-aryl (heteroaryl) quinazolin-4(3H)-one, 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one and 3-phenyl-2H-1,2,4-benzo thiadiazine-1,1-dioxide derivatives were obtained with a yield of up to 98% .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-ones can vary widely depending on the specific substituents attached to the quinazoline core .科学的研究の応用
Synthetic Methodologies
Quinazoline derivatives are synthesized through various methods, offering insights into potential synthetic approaches for related compounds. For instance, Tran et al. (2005) detailed a facile synthesis of substituted 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid, which could be relevant for synthesizing compounds like 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (Tran et al., 2005).
Antimicrobial Activities
Compounds with the 1,2,4-oxadiazole ring have shown promising antimicrobial activities. Gupta et al. (2008) synthesized several 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones and screened them for antibacterial and antifungal activities, revealing potential for such derivatives to act against various pathogens (Gupta et al., 2008).
Pharmacological Evaluations
The pharmacological potential of quinazoline derivatives is also notable. Zarghi et al. (2008) explored the anticonvulsant activities of 2-substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles, demonstrating the role of such structures in binding to benzodiazepine receptors and providing a foundation for the pharmacological relevance of similar compounds (Zarghi et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminobenzoic acid", "thionyl chloride", "4-(methylthio)aniline", "sodium azide", "sodium hydride", "ethyl chloroformate", "2-amino-5-nitrobenzoic acid", "triethylamine", "acetic anhydride", "sodium acetate", "acetic acid", "sodium hydroxide", "acetonitrile", "dimethylformamide", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 4-fluorobenzylidene-2,4(1H,3H)-quinazolinedione: 4-fluorobenzaldehyde is reacted with 2-aminobenzoic acid in the presence of thionyl chloride to form 4-fluorobenzylidene-2,4(1H,3H)-quinazolinedione.", "Synthesis of 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione: 4-fluorobenzylidene-2,4(1H,3H)-quinazolinedione is reduced with sodium hydride in the presence of ethanol to form 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine: 4-(methylthio)aniline is reacted with sodium azide in the presence of triethylamine to form 4-(methylthio)phenyl azide, which is then reduced with sodium hydride in the presence of ethanol to form 4-(methylthio)aniline. 4-(Methylthio)aniline is then reacted with ethyl chloroformate in the presence of triethylamine to form 4-(methylthio)phenyl carbamate, which is then reacted with 2-amino-5-nitrobenzoic acid in the presence of acetic anhydride and sodium acetate to form 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine.", "Synthesis of 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is reacted with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine in the presence of sodium hydroxide and acetonitrile to form 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS番号 |
1206992-28-0 |
製品名 |
3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C24H17FN4O3S |
分子量 |
460.48 |
IUPAC名 |
3-[(4-fluorophenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17FN4O3S/c1-33-18-9-4-15(5-10-18)21-27-22(32-28-21)16-6-11-19-20(12-16)26-24(31)29(23(19)30)13-14-2-7-17(25)8-3-14/h2-12H,13H2,1H3,(H,26,31) |
InChIキー |
GKBJPXIFYJAVCN-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



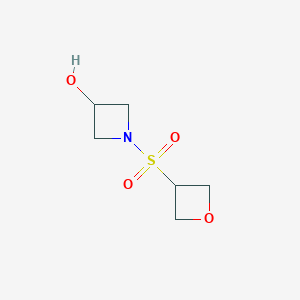

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2894224.png)

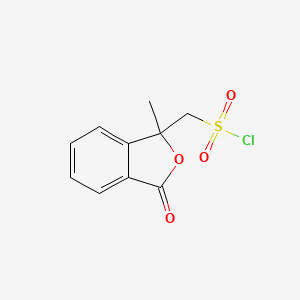
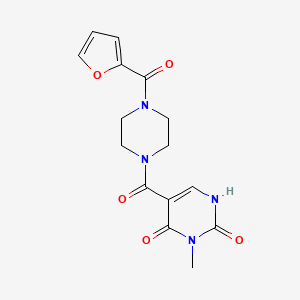


![2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2894233.png)
![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2894234.png)
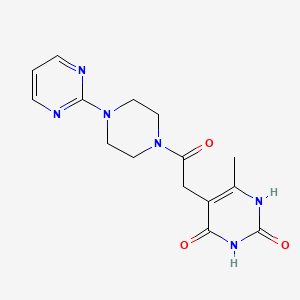
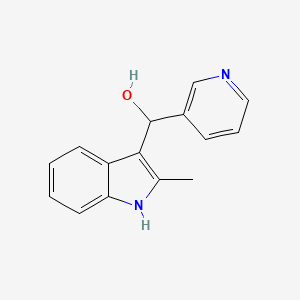
![2-[1-(Difluoromethyl)cyclopropyl]acetic acid](/img/structure/B2894241.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2894242.png)